Tetrasodium (nitrilotris(methylene))trisphosphonate

Description

Introduction to Tetrasodium (Nitrilotris(Methylene))Trisphosphonate

Historical Development and Discovery

The development of this compound is rooted in the mid-20th century exploration of phosphonic acids as sequestering agents. Its parent compound, ATMP, was first synthesized via a Mannich-type reaction involving ammonia, formaldehyde, and phosphorous acid—a method analogous to the Kabachnik–Fields reaction. This reaction facilitates the incorporation of phosphonate groups into an amine backbone, yielding a molecule capable of binding metal ions through its six phosphonic oxygen atoms.

The conversion of ATMP to its tetrasodium salt emerged as a practical advancement to improve water solubility and compatibility with alkaline environments, particularly in industrial water treatment systems. By the late 20th century, the compound gained recognition under the CAS registry number 94021-23-5, reflecting its formal entry into chemical commerce. Its development paralleled the broader adoption of phosphonates in scale inhibition, where it outperformed traditional polyphosphates due to superior thermal stability and threshold inhibition capabilities.

Nomenclature and Systematic Identification

This compound is systematically identified through multiple naming conventions and structural descriptors:

Table 1: Systematic Identification Data

| Property | Value |

|---|---|

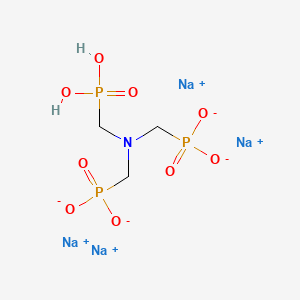

| IUPAC Name | Tetrasodium;[bis(phosphonatomethyl)amino]methylphosphonic acid |

| Molecular Formula | C₃H₈NNa₄O₉P₃ |

| Molecular Weight | 386.98 g/mol |

| SMILES Notation | P(=O)([O-])([O-])CN(CP(=O)(O)[O-])CP(=O)([O-])O.[Na+].[Na+].[Na+].[Na+] |

| InChIKey | CXKLLWYSNDLIRU-UHFFFAOYSA-J |

The compound’s nomenclature reflects its tetra-anionic structure, where four sodium ions neutralize the deprotonated phosphonate groups. Alternative names include tetrasodium aminotris(methylenephosphonate) and nitrilotris(methylenephosphonic acid) tetrasodium salt, underscoring its relationship to ATMP. The "nitrilotris(methylene)" prefix denotes the tris(methylenephosphonate) groups attached to a central nitrogen atom, a configuration validated by X-ray crystallography and spectroscopic analyses.

Regulatory Classification and EINECS Designations

This compound is cataloged within major chemical inventories, ensuring compliance with international regulatory standards:

Table 2: Regulatory and Classification Data

| Identifier | Designation |

|---|---|

| CAS Registry Number | 94021-23-5 |

| EINECS Number | 301-416-8 |

| UNII | 7W7PN3133W |

| Regulatory Status | Listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) |

The EINECS designation 301-416-8 classifies the compound as a commercially available substance within the European Union, subject to harmonized labeling and risk assessment protocols. Its UNII (Unique Ingredient Identifier) code, 7W7PN3133W, further standardizes its use in pharmaceutical and industrial databases, facilitating global trade and regulatory oversight.

The compound’s classification as a chelating agent aligns with its primary function in binding divalent and trivalent metal ions, a property critical to its applications in water treatment and detergent formulations. Regulatory filings emphasize its role in preventing scale formation in cooling systems and boilers, where it inhibits calcium carbonate and sulfate precipitation at concentrations as low as 40 mg/L.

Properties

CAS No. |

94021-23-5 |

|---|---|

Molecular Formula |

C3H8NNa4O9P3 |

Molecular Weight |

386.98 g/mol |

IUPAC Name |

tetrasodium;[bis(phosphonatomethyl)amino]methylphosphonic acid |

InChI |

InChI=1S/C3H12NO9P3.4Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |

InChI Key |

CXKLLWYSNDLIRU-UHFFFAOYSA-J |

Canonical SMILES |

C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)(O)O.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Data Table: Reaction Parameters

Chemical Reactions Analysis

Types of Reactions

Tetrasodium (nitrilotris(methylene))trisphosphonate undergoes various chemical reactions, including:

Chelation: It forms stable complexes with metal ions such as calcium, magnesium, and iron.

Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release phosphonic acid groups.

Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Chelation: Typically occurs in aqueous solutions with metal ions.

Hydrolysis: Requires acidic or basic conditions, often at elevated temperatures.

Oxidation and Reduction: Involves oxidizing or reducing agents under controlled conditions.

Major Products Formed

Chelation: Metal-phosphonate complexes.

Hydrolysis: Nitrilotris(methylene)trisphosphonic acid and its derivatives.

Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Tetrasodium (nitrilotris(methylene))trisphosphonate is characterized by its ability to chelate metal ions, which is crucial for its functionality in many applications. The compound's phosphonate groups form strong bonds with metal ions, stabilizing them and preventing unwanted reactions. This property makes it particularly useful in:

- Water Treatment : Acts as a scale inhibitor, preventing the formation of calcium carbonate and other scale deposits in industrial water systems.

- Corrosion Inhibition : Protects metal surfaces from corrosion by forming protective layers that mitigate the effects of aggressive environments.

Scientific Research Applications

The compound is widely utilized in various scientific research domains, including:

- Biochemistry : Employed as a reagent in biochemical assays and molecular biology experiments due to its chelating properties that enhance the stability of metal-dependent enzymes.

- Environmental Science : Used in studies assessing the impact of heavy metals on ecosystems. It forms non-toxic complexes with heavy metals, reducing their bioavailability and toxicity to organisms such as plants and aquatic life.

Industrial Applications

This compound plays a vital role in several industrial processes:

- Detergents and Cleaning Agents : Its high solubility and chelating ability make it an effective ingredient in household cleaning products, where it helps to enhance the cleaning efficiency by binding metal ions that can interfere with surfactant action .

- Textile Industry : Used as a metal ion chelator in dyeing processes to prevent metal-induced discoloration and improve the quality of dyed fabrics .

Case Study 1: Water Treatment Efficacy

A study conducted on the use of this compound in recirculating cooling water systems demonstrated its effectiveness in reducing scale formation. The compound was tested at various concentrations, revealing a significant reduction in calcium carbonate scaling compared to untreated systems. The optimal concentration for effective scale inhibition was found to be between 5-20 mg/L .

Case Study 2: Heavy Metal Mitigation

Research involving Chlorella vulgaris showed that this compound could mitigate the toxic effects of heavy metals like lead and cadmium on plant growth. By forming stable complexes with these metals, the compound reduced their uptake by plants, leading to improved growth rates compared to control groups exposed to heavy metals without treatment .

Mechanism of Action

The primary mechanism of action of tetrasodium (nitrilotris(methylene))trisphosphonate involves its ability to chelate metal ions. By binding to metal ions, it prevents them from participating in reactions that lead to scale formation or corrosion. The compound’s phosphonate groups interact with metal ions, forming stable complexes that are soluble in water. This chelation process disrupts the normal precipitation of metal salts, thereby inhibiting scale and corrosion.

Comparison with Similar Compounds

Comparison with Similar Phosphonate Compounds

NTMP-Na₄ belongs to a class of phosphonates widely used for their metal-chelating and scale-inhibiting properties. Below is a comparative analysis with structurally similar compounds:

Table 1: Comparative Properties of NTMP and Key Phosphonates

Key Comparisons :

Chelating Capacity :

- NTMP exhibits superior affinity for Fe³⁺ (log K ~28.5) compared to HEDP (log K ~16.0 for Ca²⁺) but is outperformed by EDTMP (log K ~30.0 for Fe³⁺) and DTPMP (log K ~32.0 for Fe³⁺) . This makes NTMP ideal for iron-dominated systems, while EDTMP and DTPMP are preferred in high-iron or high-temperature environments.

Stability :

- NTMP and HEDP both degrade in chlorinated water, forming chlorinated byproducts (AMPClO₄⁻ and HEDPClO₄⁻), whereas PBTC is chlorine-resistant . EDTMP and DTPMP exhibit higher thermal stability, making them suitable for nuclear and boiler applications .

Environmental Impact :

- NTMP inhibits algal growth and oyster shell formation at concentrations as low as 0.1 mg/L, posing ecological risks . In contrast, PBTC and HEDP show lower toxicity and are more environmentally benign .

Applications :

- NTMP is favored in construction and textiles due to its calcium-binding properties , while HEDP dominates in oil fields for calcium carbonate scale inhibition . EDTMP and DTPMP are critical in rare earth metal extraction and high-pH systems .

Research Findings

- Solubility and Corrosion Inhibition : NTMP forms a highly stable ferrous phosphonate complex (Fe₂.₅HNTMP) with a solubility product (Ksp) of 10⁻³¹.² at 25°C, outperforming calcium phosphonates in corrosion control .

- Surface Adsorption: NTMP adsorbs onto aluminum and steel surfaces, forming a protective monolayer that delays hydration and corrosion. However, prolonged moisture exposure leads to gradual dissolution, exposing hydrated oxides .

Biological Activity

Tetrasodium (nitrilotris(methylene))trisphosphonate, commonly referred to as NTMP or TSPP, is a phosphonate compound recognized for its applications in various industrial and environmental contexts. Its biological activity, particularly in relation to toxicity, biocompatibility, and potential therapeutic uses, has been the subject of numerous studies. This article delves into the biological activity of NTMP, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has a complex structure characterized by multiple phosphonic acid groups. The molecular formula is . Its structure facilitates strong chelation with metal ions, making it effective in various applications such as scale inhibition and as a chelating agent in biochemical processes.

Biological Activity Overview

The biological activity of NTMP encompasses several aspects:

- Toxicity : Studies indicate that NTMP exhibits low toxicity levels across various organisms. For instance, chronic toxicity studies have shown no significant adverse effects at doses up to 500 mg/kg/day in animal models . The NOAEL (No Observed Adverse Effect Level) for NTMP has been established at 10 mg/kg body weight per day.

- Biodegradation : NTMP is resistant to biodegradation under standard conditions. Research indicates that it has a low degree of degradation in aquatic environments, which raises concerns about its persistence and potential accumulation in ecosystems .

- Antimicrobial Activity : Some studies have explored the antimicrobial properties of phosphonates, including NTMP. It has been found that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in antimicrobial formulations .

1. Toxicological Assessment

A comprehensive toxicological assessment was performed on NTMP to evaluate its safety profile. In subacute and chronic studies involving oral administration in rodents, no significant toxic effects were observed even at high doses. This suggests that NTMP may be safe for use in consumer products when exposure levels are managed appropriately .

2. Environmental Impact Study

An environmental impact study assessed the behavior of NTMP in aquatic systems. The compound showed a significant tendency to adsorb onto sediments and suspended particles, reducing its bioavailability to aquatic organisms. This property is crucial for understanding its ecological footprint and potential risks associated with its use in industrial applications .

3. Antimicrobial Efficacy

Research investigating the antimicrobial efficacy of NTMP derivatives demonstrated promising results against several pathogenic microorganisms. In vitro studies indicated that certain formulations could effectively inhibit bacterial growth, making them candidates for further development in clinical settings .

Data Tables

Q & A

Q. What novel synthetic routes enable tailored porosity in metal-phosphonate frameworks?

- Methodological Answer : Solvothermal synthesis with structure-directing agents (e.g., CTAB) produces mesoporous vanadium phosphonates. N₂ adsorption-desorption isotherms (BET/BJH analysis) quantify pore size distribution. Pair distribution function (PDF) analysis resolves short-range order in amorphous phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.